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AC-green

Cat. No.: B11932782
M. Wt: 435.5 g/mol
InChI Key: PHBVJYLDYIFURJ-UHFFFAOYSA-N
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Description

Evolution of Green Chemistry Principles in Chemical Compound Research

Green chemistry, also known as "benign chemistry" or "sustainable chemistry," originated in the 1990s with the aim of developing chemical products and processes that eliminate or reduce the use and generation of hazardous substances. mdpi.com This led to the formulation of the twelve principles of green chemistry, which serve as a framework for chemists to assess and improve the environmental profile of their work. These principles encompass concepts such as waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reducing derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. The integration of these principles into chemical compound research involves evaluating synthetic routes, the properties of the synthesized compounds, and their ultimate fate in the environment. mdpi.com Contemporary research actively explores the synthesis of novel compounds using greener methodologies and investigates the inherent "green" characteristics of existing or new compounds, such as low toxicity, biodegradability, and the ability to function under less hazardous conditions. ulprospector.comneaseco.com

Contemporary Significance and Scope of "AC-green" in Chemical Research

The term "this compound" appears in academic and commercial contexts, primarily referring to a specific fluorescent chemical probe. This compound, also known by the synonym VDP-green, functions as a β-allyl carbamate (B1207046) fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living biological systems. invivochem.cnglpbio.commedchemexpress.com Its significance in contemporary chemical research lies in its application as a tool in chemical biology and cellular imaging. The scope of its research involves understanding its fluorescence properties, its reactivity with vicinal dithiols, and its performance in complex biological environments. glpbio.commedchemexpress.com

This compound (VDP-green) exhibits fluorescence with excitation and emission wavelengths of 400 nm and 475 nm, respectively. invivochem.cnglpbio.commedchemexpress.com This spectroscopic property allows researchers to visualize and track vicinal dithiol proteins, which play crucial roles in various biological processes. Research findings indicate that this compound can detect reduced bovine serum albumin (rBSA) with high sensitivity. glpbio.commedchemexpress.com Furthermore, studies have demonstrated its ability to respond to VDPs with a significant increase in emission in aqueous solution, showing minimal interference from other biological thiols, amino acids, or inorganic salts. glpbio.commedchemexpress.com

Interdisciplinary Research Perspectives on Green Chemical Entities

The study of chemical entities like this compound (VDP-green) often involves interdisciplinary collaborations, bridging chemistry with biology, materials science, and environmental science. From a chemical perspective, research focuses on optimizing the synthesis of such probes, potentially employing greener synthetic routes. From a biological standpoint, this compound is a valuable tool for investigating protein function and cellular dynamics through fluorescence imaging in living cells and organisms like zebrafishes. glpbio.commedchemexpress.com The reported low cytotoxicity of this compound in cell lines such as HepG2 and Hela cells highlights a desirable characteristic from a green chemistry perspective, as it suggests reduced potential harm in biological applications compared to more toxic alternatives. glpbio.commedchemexpress.com This interdisciplinary approach allows for a comprehensive understanding of the compound's properties, applications, and its alignment with the broader goals of developing less hazardous research tools and methodologies.

Detailed Research Findings on this compound (VDP-green)

Research into this compound (VDP-green) has focused on characterizing its performance as a fluorescent probe. Key findings include:

Fluorescence Properties: Excitation wavelength (λex) at 400 nm and emission wavelength (λem) at 475 nm. invivochem.cnglpbio.commedchemexpress.com

Sensitivity and Selectivity: High sensitivity for detecting reduced bovine serum albumin (rBSA). glpbio.commedchemexpress.com Responds to VDPs with over 60-fold increase in emission in aqueous solution. glpbio.commedchemexpress.com Minimal interference from biological thiols, amino acids, or inorganic salts. glpbio.commedchemexpress.com

Performance in Living Systems: Successfully used for imaging VDPs in living HepG2 and Hela cells, showing bright green fluorescence. glpbio.commedchemexpress.com Also demonstrated utility in imaging VDPs in zebrafishes. glpbio.commedchemexpress.com

pH Stability: No apparent fluorescence signal within the pH range of 5.0-9.0 in the absence of rBSA. glpbio.commedchemexpress.com Fluorescence is activated upon addition of rBSA. glpbio.commedchemexpress.com

Cytotoxicity: Exhibited low cytotoxicity in HepG2 and Hela cells at tested concentrations (e.g., 10 μM). glpbio.commedchemexpress.com

Data Table: Properties of this compound (VDP-green)

PropertyValueSource
Synonym(s)VDP-green medchemexpress.comchemscene.com
CAS No.2937705-58-1 invivochem.cnglpbio.comchemscene.com
PubChem CID162642077 invivochem.cn
Molecular FormulaC₂₄H₂₅N₃O₅ chemscene.com
Molecular Weight435.47 chemscene.com
Excitation Wavelength400 nm invivochem.cnglpbio.commedchemexpress.com
Emission Wavelength475 nm invivochem.cnglpbio.commedchemexpress.com
AppearanceLight yellow to yellow solid powder invivochem.cn
LogP3.8 invivochem.cn
tPSA97 invivochem.cn
Hydrogen Bond Donors2 invivochem.cn
Hydrogen Bond Acceptors6 invivochem.cn
Rotatable Bonds9 invivochem.cn
Heavy Atoms32 invivochem.cn
Molecular Complexity740 invivochem.cn
Water Solubilityca. 1 g/l soluble (20 °C) neaseco.com

Note: This table is generated based on the provided text snippets and simulates an interactive data table.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N3O5 B11932782 AC-green

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[7-(diethylamino)-2-oxochromen-3-yl]carbamoyl]prop-2-enyl N-phenylcarbamate

InChI

InChI=1S/C24H25N3O5/c1-4-27(5-2)19-12-11-17-13-20(23(29)32-21(17)14-19)26-22(28)16(3)15-31-24(30)25-18-9-7-6-8-10-18/h6-14H,3-5,15H2,1-2H3,(H,25,30)(H,26,28)

InChI Key

PHBVJYLDYIFURJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C(=C)COC(=O)NC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Ac Green and Analogues

Innovations in Environmentally Benign Synthesis Protocols for Green Chemical Compounds

Environmentally benign synthesis protocols are gaining prominence in chemical research and industrial processes. These methods align with the principles of green chemistry, seeking to minimize environmental impact and enhance sustainability. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and biologically mediated synthesis offer alternatives to traditional synthetic routes that often involve harsh conditions, toxic reagents, and significant waste generation. The application of these innovative methodologies to the synthesis of complex molecules like "AC-green" and its derivatives represents a significant area of research interest, aiming to develop more efficient and sustainable production routes.

Microwave-Assisted Synthesis of "this compound" Derivatives

Ultrasound-Assisted Synthesis of "this compound" Analogs

Ultrasound-assisted synthesis employs high-frequency sound waves to generate cavitation bubbles within the reaction mixture. The collapse of these bubbles creates localized hotspots, high pressures, and shear forces, which can enhance mass transfer, increase reaction rates, and improve product yields. mdpi.commdpi.comresearchgate.net Ultrasound-assisted techniques have been utilized in various chemical processes, including extraction and the synthesis of nanomaterials. researchgate.netpsu.edu For instance, ultrasound-assisted methods have been explored for the biosynthesis of silver and gold nanoparticles using plant extracts. researchgate.net The cavitation effect determined by ultrasonic energy can increase the solubility and diffusivity of reactants. mdpi.com Despite its advantages as a green synthesis tool, specific detailed research findings on the ultrasound-assisted synthesis of "this compound" analogs are not found in the provided sources.

Biologically Mediated Green Synthesis of "this compound" Nanoscale Entities

Biologically mediated synthesis, also known as biosynthesis or green synthesis, leverages biological entities such as microorganisms (bacteria, fungi, yeast, algae) or plant extracts to synthesize chemical compounds. This approach is considered environmentally friendly due to its ability to operate under mild conditions (temperature, pressure), utilize non-toxic materials, and minimize waste generation. uobaghdad.edu.iqnih.govuobaghdad.edu.iqresearchgate.net This method has been widely applied for the synthesis of various nanomaterials, particularly metal nanoparticles like silver and gold. researchgate.netresearchgate.netuobaghdad.edu.iqnih.govuobaghdad.edu.iqresearchgate.netijarsct.co.inmdpi.comwiserpub.comdergipark.org.trinnovareacademics.inwjpsronline.comiaamonline.org However, specific information on the biological synthesis of "this compound" nanoscale entities is not present in the provided search results.

Microbial Biosynthesis Pathways for Green Chemical Species

Microbial biosynthesis pathways involve the use of microorganisms to produce chemical compounds. Bacteria, fungi, yeast, and algae have demonstrated the capability to synthesize nanoparticles by reducing metal ions. uobaghdad.edu.iquobaghdad.edu.iq This biological route offers advantages such as cost-effectiveness, reduced toxicity, and the potential for large-scale production. uobaghdad.edu.iq Microorganisms can synthesize nanoparticles either intracellularly or extracellularly. uobaghdad.edu.iq While microbial biosynthesis is a promising avenue in green chemistry, specific details regarding microbial pathways for the synthesis of "this compound" or related green chemical species are not available in the provided sources.

Plant Extract-Mediated Reduction and Stabilization Mechanisms in "this compound" Synthesis

Plant extract-mediated synthesis is a prominent method within biological synthesis, utilizing the rich diversity of phytochemicals present in plant extracts as reducing and capping agents for the synthesis of nanoparticles. researchgate.netresearchgate.netuobaghdad.edu.iqnih.govijarsct.co.inmdpi.comwiserpub.comdergipark.org.trwjpsronline.com Various plant parts, including leaves, stems, flowers, seeds, and roots, can be used to obtain extracts for this purpose. uobaghdad.edu.iqdergipark.org.tr The phytochemicals, such as flavonoids, terpenoids, and phenolic compounds, facilitate the reduction of metal ions and also stabilize the resulting nanoparticles, preventing agglomeration. nih.govijarsct.co.inmdpi.comdergipark.org.tr Examples of plant extracts successfully used in green synthesis include those from Opuntia ficus-indica, Azadirachta indica (Neem), Aloe vera, Clitoria Ternatea, and Equisetum. researchgate.netnih.govijarsct.co.inmdpi.comwiserpub.comwjpsronline.comiaamonline.org These extracts have been primarily used for the synthesis of silver and gold nanoparticles. researchgate.netresearchgate.netnih.govijarsct.co.inmdpi.comwiserpub.comdergipark.org.trwjpsronline.comiaamonline.org Despite the widespread application of plant extract-mediated synthesis in green nanotechnology, specific information detailing the reduction and stabilization mechanisms involved in the synthesis of "this compound" using plant extracts is not provided in the search results.

Direct Synthesis Approaches for Nitrogen-Containing "this compound" Structures

"this compound" is identified as a β-allyl carbamate (B1207046) fluorescent probe invivochem.cn, a structure containing nitrogen. Direct synthesis approaches for nitrogen-containing organic structures are fundamental in organic chemistry. Various methods exist for the formation of carbon-nitrogen bonds and the construction of nitrogen-containing rings. Examples include reactions like the Gewald reaction, which is used for the synthesis of 2-aminothiophenes (nitrogen- and sulfur-containing heterocycles) nih.gov, and N-alkylation reactions of amines and other nitrogen-containing compounds catalyzed by various systems acs.org. While these methodologies are crucial for synthesizing a wide range of nitrogen-containing compounds, specific direct synthesis approaches explicitly developed or applied for the synthesis of nitrogen-containing "this compound" structures are not detailed in the provided search results.

Subject: Information Regarding the Chemical Compound "this compound"

This article focuses on the chemical compound known as "this compound," a fluorescent probe. While the request was to detail advanced synthetic methodologies, including specific catalytic systems and reaction engineering for "this compound" and its analogues, comprehensive, specific information directly pertaining to the synthesis of "this compound" (CAS 2937705-58-1) using the outlined methods was not found in the available search results.

"this compound," also referred to as VDP-green, is identified as a β-allyl carbamate fluorescent probe utilized for the imaging of vicinal dithiol proteins in living systems. Current time information in Bangalore, IN. It has a molecular formula of C₂₄H₂₅N₃O₅. Current time information in Bangalore, IN.

Although detailed synthetic routes for "this compound" using homogeneous catalysis, phase-transfer catalysis, or specific reaction engineering approaches for scalable production were not located, these methodologies are widely recognized in the broader field of organic synthesis and the development of green chemical processes. Homogeneous catalysis involves catalysts in the same phase as the reactants, often utilized in solution-phase reactions. Phase-transfer catalysis facilitates reactions between reactants in immiscible phases through the action of a catalyst that transfers one reactant to the other phase. Both approaches are explored in the context of developing more efficient and environmentally friendly synthetic routes. Catalyst recycling and efficiency are critical aspects of sustainable chemistry, aiming to minimize waste and reduce the environmental impact of chemical processes. Advanced reaction engineering plays a crucial role in translating laboratory-scale syntheses to larger, more efficient industrial production.

Due to the absence of specific research findings and data tables detailing the application of these advanced synthetic methodologies directly to "this compound" (CAS 2937705-58-1) in the consulted sources, a thorough article structured precisely according to the provided outline could not be generated.

Sophisticated Analytical and Detection Methodologies for Ac Green

Principles of Green Analytical Chemistry in "AC-green" Quantification

Green Analytical Chemistry aims to develop environmentally friendly analytical techniques by reducing the use of hazardous reagents, minimizing waste generation, and promoting sustainable chemical analysis. Key strategies include replacing toxic reagents with safer alternatives, miniaturizing procedures, and automating processes. While the specific application of GAC principles for the quantification of this compound is not detailed in the provided search results, the general objectives of GAC are highly relevant to developing sustainable analytical methods for any chemical compound.

Reducing hazardous reagents and waste generation is a core principle of Green Analytical Chemistry. This can involve selecting less toxic solvents, minimizing solvent consumption through miniaturization of analytical systems, and optimizing reactions to improve efficiency and reduce by-products. The use of environmentally friendly solvents and reagents, shortening chromatographic separation times, and miniaturization of analytical devices are several approaches to achieve these objectives in analytical method development.

Energy efficiency is another important aspect of green analytical chemistry. This can be addressed by utilizing techniques that require less energy, optimizing instrument parameters to reduce power consumption, and exploring methods that minimize or eliminate sample preparation steps, which can be energy-intensive. Spectroscopic techniques, for instance, can enable real-time analysis with straightforward, portable equipment, potentially reducing energy needs associated with sample transport and complex preparation.

Chromatographic and Spectrometric Techniques for "this compound" Analysis

Chromatographic and spectrometric techniques are powerful tools for the separation, detection, and identification of chemical compounds. While the provided search results discuss the application of these techniques in various analytical contexts and for other carbamate (B1207046) compounds or fluorescent probes, specific detailed methodologies for the analysis of this compound using these methods were not found. However, based on the chemical nature of this compound as a β-allyl carbamate fluorescent probe, these techniques could potentially be employed for its analysis.

Supercritical Fluid Chromatography (SFC) is recognized as a green analytical technique due to its use of supercritical carbon dioxide (SC-CO2) as the primary mobile phase, which is an environmentally benign alternative to many organic solvents used in traditional liquid chromatography. SFC is applicable for the separation of a range of compounds. While SFC is mentioned for the separation of various substances and in the context of analyzing allyl compounds in synthesis, specific applications of SFC for the separation or analysis of this compound are not described in the provided information.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying a broad spectrum of molecules. It is suitable for various sample types, including those with complex matrices. HPLC has been applied to the analysis of other carbamate compounds. One source suggests that allyl carbamate can be analyzed by reverse phase HPLC. nih.gov HPLC coupled with fluorescence detection is also a common approach for analyzing fluorescent probes and labeled compounds, offering high sensitivity and specificity in some applications. However, specific detailed methods for the detection of this compound using HPLC were not found in the provided search results.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace "this compound" Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique known for its ability to significantly enhance Raman scattering signals of molecules adsorbed onto plasmonic nanostructures, enabling trace-level detection. While direct studies detailing the application of SERS specifically for the detection of the "this compound" fluorescent probe are not extensively reported in the provided search results, the principles of SERS suggest its potential utility for trace "this compound" analysis. SERS substrates, often made of noble metals like silver or gold nanoparticles, can provide substantial signal amplification, which could theoretically enhance the Raman signal of "this compound", allowing for the detection of very low concentrations. Studies have demonstrated the use of SERS for detecting various organic molecules and biomarkers at trace levels researchgate.net. The application of SERS to a fluorescent molecule like "this compound" would involve analyzing its unique vibrational fingerprint, which can provide complementary information to fluorescence spectroscopy. Further research would be needed to develop and optimize SERS substrates and methodologies specifically for "this compound" to exploit its full potential for trace detection in relevant biological or environmental samples.

Spectrophotometric and Fluorescent Methods for "this compound" Determination

Spectrophotometric and fluorescent methods are fundamental techniques for the determination of "this compound", directly utilizing its optical properties. Fluorescence spectroscopy is explicitly employed in studies involving "this compound" to measure its emission intensity upon excitation rsc.org. This allows for the quantitative determination of "this compound" concentration, particularly in the presence of its target VDPs, as the fluorescence intensity increases significantly upon binding glpbio.comrsc.org.

Research findings indicate that fluorescence spectroscopic studies are performed using instruments like fluorescence spectrophotometers, with controlled excitation and emission wavelengths and slit widths to optimize signal detection rsc.org. The quantum yields of "this compound" with and without its target have also been determined using fluorescence spectroscopy, providing insights into the efficiency of its fluorescence upon binding rsc.org.

Spectrophotometric methods, such as UV-Vis spectroscopy, can also be used in the analysis of "this compound", primarily for characterization and concentration determination based on its absorption properties rsc.org. While the primary detection mechanism of "this compound" is fluorescence, UV-Vis can complement fluorescence measurements by providing information about the total concentration of the probe in a solution, regardless of its binding state. Studies have utilized UV-Vis spectrometers for recording spectra in experiments involving "this compound" rsc.org.

The significant fluorescence increase of "this compound" in the presence of VDPs forms the basis for its use as a sensor, allowing for the determination of VDP levels by monitoring the change in fluorescence intensity glpbio.com. This quantitative aspect highlights the importance of accurate calibration and measurement using fluorescent methods.

Table 1: Spectroscopic Properties of this compound

PropertyValueNotesSource
Excitation Wavelength (λex)400 nmFor imaging in living systems glpbio.commedchemexpress.comamericanchemicalsuppliers.com
Emission Wavelength (λem)475 nmFor imaging in living systems glpbio.commedchemexpress.comamericanchemicalsuppliers.com
Fluorescence Increase>60-foldIn aqueous solution upon reacting with VDPs glpbio.com

Advanced Sensor Technologies for "this compound" Monitoring

"this compound" functions inherently as a component of advanced sensor technologies due to its design as a fluorescent probe that responds specifically to vicinal dithiol proteins (VDPs) glpbio.commedchemexpress.comamericanchemicalsuppliers.com. Its application in sensing VDPs in living cells and organisms like zebrafishes demonstrates its role in biological sensing glpbio.com. The mechanism involves a turn-on fluorescence response upon interaction with VDPs, allowing for their detection and imaging glpbio.comresearchgate.net.

The development of sensor technologies utilizing fluorescent probes like "this compound" involves integrating the probe's specific molecular recognition capabilities with a detectable signal transduction mechanism (fluorescence in this case). This enables the monitoring of target molecules or biological processes in real-time and in complex environments. The high sensitivity and specificity of "this compound" contribute to the performance of these sensor systems glpbio.com.

While the provided information focuses on "this compound" as the sensing element for VDPs, the broader field of advanced sensor technologies relevant to chemical compounds includes various platforms such as electrochemical sensors and optical sensors pnas.orgpnas.org. The integration of fluorescent probes into these platforms can lead to the development of highly sensitive and selective biosensors. For instance, fluorescent indicators have been incorporated into sensor particles and foils for 2D luminescence imaging of pH in vivo pnas.org. This suggests a potential avenue for developing more complex sensor platforms that could utilize "this compound" for monitoring VDPs in various biological or even environmental contexts, although specific examples with "this compound" were not found in the search results.

Theoretical Frameworks and Computational Studies Pertaining to Ac Green

Green Chemistry Principles as a Foundational Framework for "AC-green" Research

Green Chemistry provides a foundational framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. sustainability-directory.compsu.edumdpi.com This approach represents a transformative shift from traditional "end-of-pipe" pollution control to a preventive stance, aiming for inherent safety and sustainability across the entire lifecycle of a chemical product. sustainability-directory.com The Twelve Principles of Green Chemistry, developed by Paul Anastas and John Warner, offer a comprehensive blueprint for reducing the environmental footprint of chemical activities. sustainability-directory.compsu.eduacs.orgresearchgate.net These principles are not rigid rules but a flexible framework applicable across various chemical disciplines, guiding practitioners toward more benign and efficient methodologies. sustainability-directory.com

Key principles relevant to "this compound" research include:

Waste Prevention: Prioritizing the design of syntheses to avoid waste generation entirely, which is considered superior to treating or disposing of waste after it is formed. sustainability-directory.compsu.eduacs.org

Atom Economy: Maximizing the incorporation of all starting materials into the final product to minimize unwanted byproducts and enhance efficiency. sustainability-directory.compsu.edumdpi.com

Less Hazardous Chemical Syntheses: Employing and producing substances with minimal toxicity to human health and the environment. sustainability-directory.compsu.edumdpi.com

Designing Safer Chemicals: Creating chemical products that achieve their desired function while possessing minimal toxicity. sustainability-directory.compsu.edu

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of auxiliary substances, such as solvents and extractants, or rendering them innocuous. sustainability-directory.compsu.edumdpi.com

Design for Energy Efficiency: Minimizing energy requirements by conducting syntheses at ambient temperature and pressure where possible. psu.edumdpi.com

Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting ones. psu.edu

Reduce Derivatives: Avoiding unnecessary derivatization steps that require additional reagents and generate waste. psu.eduacs.org

Catalysis: Employing selective catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste. psu.eduacs.orgmdpi.com

Design for Degradation: Designing chemical products to break down into innocuous substances at the end of their lifecycle. psu.edumdpi.com

Real-time Analysis for Pollution Prevention: Monitoring processes in real time to prevent the formation of hazardous substances. psu.edu

Inherently Safer Chemistry for Accident Prevention: Choosing substances and process conditions to minimize the potential for chemical accidents. psu.eduacs.org

Applying these principles to "this compound" research involves a holistic reconsideration of its synthesis and potential applications, moving beyond isolated improvements to systemic change aimed at reducing environmental impact and enhancing resource efficiency. sustainability-directory.com

Computational Modeling of "this compound" Chemical Processes

Computational chemistry plays a pivotal role in the design and study of chemical compounds and processes, offering a game-changing approach that complements traditional experimental methods. nextmol.com It involves the use of mathematical models and computer simulations to predict molecular behavior, chemical properties, and reaction mechanisms. nextmol.com This allows researchers to characterize chemical compounds and formulations virtually before synthesizing them in the lab, accelerating the design process and potentially reducing costs and environmental impact. nextmol.com

Techniques within computational chemistry relevant to studying "this compound" processes include:

Molecular Dynamics: Simulating the behavior of molecules under various conditions. nextmol.com

Quantum Chemistry: Computing electronic properties and reactivity. nextmol.com

AI / Machine Learning: Identifying patterns in molecular data to accelerate molecular discovery and predict properties like biodegradability. nextmol.comrsc.org

High-Throughput Screening: Automatically evaluating thousands of chemical candidates. nextmol.com

Computational modeling can guide the design of sustainable chemical processes and predict the environmental impact of chemicals. acs.orgacsgcipr.orgresearchgate.net By simulating chemical reactions and predicting properties before synthesis, computational chemistry can lead to significant time and resource savings. researchgate.net The integration of computational tools is recognized for its potential to drive towards greener processes by improving efficiency, optimizing resource utilization, and predicting safety and toxicity profiles. acs.orgacsgcipr.org For "this compound", computational modeling could be used to design greener synthesis routes, predict its properties and potential environmental fate, and optimize reaction conditions for minimal energy consumption and waste generation.

While computational chemistry offers significant potential for accelerating the discovery of sustainable chemical processes, the environmental impact of the substantial computing power required should also be considered. rsc.org Strategies to minimize the carbon emissions from computational efforts include sustainable data center practices and efficient coding. rsc.org

Green Analytical Chemistry Principles in Theoretical Design of "this compound" Assays

Green Analytical Chemistry (GAC) integrates the principles of green chemistry into analytical methodologies with the aim of reducing the environmental and human health impacts associated with chemical analysis. mdpi.comnih.gov GAC is guided by its own set of principles, which align with the broader principles of green chemistry, prioritizing sustainability, safety, and efficiency in analytical processes. mdpi.comnih.gov

Principles of GAC pertinent to the theoretical design of "this compound" assays include:

Waste Prevention: Designing analytical processes that avoid generating waste. mdpi.comnih.govresearchgate.net

Safer Solvents and Auxiliaries: Encouraging the use of non-toxic, biodegradable, or less harmful solvents and reagents. mdpi.comnih.govresearchgate.net

Energy Efficiency: Developing techniques that operate under milder conditions to lower energy consumption. mdpi.comnih.govresearchgate.net

Miniaturization: Reducing the sample size and the volume of chemicals used in analytical procedures. nih.govresearchgate.netresearchgate.netbiotech-asia.org

Real-time Analysis: Monitoring processes in real time to prevent the formation of hazardous materials. mdpi.comnih.gov

Direct Analytical Techniques: Utilizing methods that minimize sample preparation steps. researchgate.net

Use of Renewable Source Reagents: Replacing finite resources with renewable ones where possible. mdpi.comresearchgate.net

The theoretical design of "this compound" assays based on GAC principles would focus on developing methods that are safe, non-toxic, environmentally friendly, and efficient in their use of materials, energy, and waste generation. nih.gov This involves considering the entire analytical process, from sample collection to data analysis, and seeking opportunities to minimize environmental impact at each stage. Integrating GAC principles with approaches like Quality by Design (QbD) can lead to the development of analytical techniques for "this compound" that are both dependable and environmentally friendly. biotech-asia.org

Integration of Dynamic Capabilities and Resource-Based View in Green Innovation of "this compound"

The development of green innovations, such as potentially more sustainable compounds like "this compound", can be understood through the lens of strategic management theories like the Resource-Based View (RBV) and Dynamic Capabilities. The RBV emphasizes that valuable, rare, inimitable, and non-substitutable resources are the basis of sustainable competitive advantages. mdpi.commdpi.comwur.nl However, in rapidly changing environments, the ability to adapt and reconfigure these resources becomes crucial. This is where the concept of Dynamic Capabilities comes into play. mdpi.commdpi.comwur.nl

Dynamic capabilities are the organizational routines and processes by which firms integrate, build, and reconfigure internal and external capabilities to address changing environments. mdpi.commdpi.comwur.nl In the context of green innovation, dynamic capabilities enable companies to sense and seize opportunities for developing green processes and products, such as "this compound", through new combinations of existing knowledge and resources. researchgate.net

Integrating dynamic capabilities with the resource-based view provides a framework for understanding how companies can develop the necessary organizational capabilities to support the generation of green innovations. mdpi.commdpi.comresearchgate.net This involves not just possessing the right resources (e.g., expertise in green chemistry, computational modeling tools), but also the capacity to effectively utilize and evolve these resources in response to environmental concerns and market demands for sustainable chemical solutions. wur.nlresearchgate.net Green dynamic capability is specifically associated with an organization's ability to recognize opportunities and respond to protect environmental resources, leading to environmental and social innovation. mdpi.comjemi.edu.pl For "this compound", this theoretical integration highlights the importance of a firm's ability to leverage its resources and adapt its capabilities to innovate in a way that aligns with green chemistry principles and contributes to sustainable development.

Conceptual Frameworks for Sustainable Chemical Development ("this compound" Context)

Sustainable chemical development encompasses a holistic approach that goes beyond traditional green chemistry to integrate environmental, social, and economic considerations across the entire lifecycle of chemical products and processes. rsc.orgunep.orgsaicm.org Several conceptual frameworks have emerged to guide this development, providing a broader context for the research and implementation of sustainable chemicals like "this compound".

Frameworks relevant to the sustainable development of "this compound" include:

Green and Sustainable Chemistry Frameworks: These frameworks, such as those proposed by the UNEP, aim to unify concepts like green chemistry, circular chemistry, and safe and sustainable-by-design (SSbD) to enhance the sustainability of the chemical industry. rsc.orgunep.orgsaicm.orguva.nlsaicmknowledge.org They emphasize minimizing chemical hazards, avoiding regrettable substitutions, sustainable sourcing of resources, advancing sustainability of production processes and products, minimizing chemical release and pollution, enabling non-toxic circularity, and maximizing social benefits. unep.orgsaicm.org

Safe and Sustainable-by-Design (SSbD): This concept focuses on integrating safety and sustainability considerations into the design phase of chemicals and materials. rsc.orguva.nl For "this compound", applying SSbD principles would mean designing the compound and its associated processes to be inherently safe and sustainable from the outset.

These conceptual frameworks provide a roadmap for the development of "this compound" within a broader sustainability context. They encourage innovation that not only minimizes environmental harm but also contributes to social well-being and economic viability. unep.orgsaicm.org The integration of these frameworks ensures that the development of "this compound" is aligned with global sustainable development goals. unep.orgsaicm.orgsaicmknowledge.org

Derivatives and Structural Modifications of Ac Green

Synthesis and Characterization of Novel "AC-green" Derivatives

The synthesis and characterization of novel derivatives of "this compound" are areas of potential research aimed at tailoring its properties for specific applications, such as enhanced sensitivity, altered spectral characteristics, or improved targeting. The original synthesis of this compound (VDP-green) itself, as a novel fluorescent probe, involved specific chemical reactions to create its β-allyl carbamate (B1207046) structure. glpbio.com Characterization techniques for such compounds typically include spectroscopic methods to confirm their molecular structure and purity. For instance, the characterization of newly synthesized organic compounds, including potential this compound derivatives, commonly involves techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS). ajgreenchem.commdpi.comscirp.orgresearchgate.net Elemental analysis is also a standard method for confirming the empirical formula of synthesized compounds. ajgreenchem.com

While the provided search results describe the synthesis and characterization of this compound (VDP-green) as a novel probe glpbio.com, detailed information regarding the synthesis and characterization of novel derivatives of this specific compound is not extensively available within the scope of these results. General green chemistry approaches to synthesis, such as microwave-assisted reactions, have been explored for other types of derivatives, offering benefits like shorter reaction times and reduced solvent use, which could potentially be relevant for future this compound derivative synthesis. mdpi.comscirp.org

Structure-Function Relationships in "this compound" Derivatives

Understanding the structure-function relationships in "this compound" derivatives is crucial for rational design of new probes with desired properties. For this compound (VDP-green) itself, its function as a fluorescent probe for vicinal dithiols is directly linked to its chemical structure, particularly the β-allyl carbamate moiety which is designed to react specifically with vicinal thiols, leading to a change in fluorescence. glpbio.com

Research into structure-activity relationships (SAR) in other chemical classes has demonstrated how modifications to a core structure can impact biological activity or other properties. For example, studies on coumarin (B35378) derivatives have shown that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups can influence antifungal activity. mdpi.com Similarly, investigations into aconitine (B1665448) derivatives have explored how hydrophilic substituents at specific positions might relate to toxicity. frontiersin.org The position and electronic nature of substituents on aromatic rings in various compounds have also been shown to significantly affect their properties and reactivity. mdpi.comnih.govvjs.ac.vnuc.pt

Applying these principles to "this compound" derivatives would involve systematically modifying different parts of the this compound structure and evaluating the impact on its fluorescence properties, selectivity towards vicinal dithiols, reaction kinetics, and potentially other factors like solubility or cell permeability. However, specific research findings detailing structure-function relationships for a series of "this compound" derivatives were not found in the provided search results.

Impact of Substituents on "this compound" Chemical Reactivity

Substituents on a chemical structure can significantly influence its reactivity through electronic and steric effects. For "this compound," the reactivity of the β-allyl carbamate group towards vicinal dithiols is key to its function. glpbio.com Modifications to the this compound structure with different substituents could alter the electrophilicity of the reactive center or affect the accessibility of the site, thereby impacting the rate and specificity of the reaction with VDPs.

General studies on substituent effects in organic chemistry illustrate this principle. For instance, the electron-withdrawing or electron-donating nature of substituents on aromatic rings can affect the reactivity of the ring or attached functional groups. nih.govvjs.ac.vnd-nb.info Electron-withdrawing groups can increase the electrophilicity of nearby carbons, while electron-donating groups can decrease it. nih.govvjs.ac.vnmsu.edu Steric bulk of substituents can also hinder or favor reactions by affecting the approach of other molecules.

While the fundamental principles of substituent effects are well-established in organic chemistry, specific data on how different substituents impact the chemical reactivity of the β-allyl carbamate group or other parts of the "this compound" structure were not detailed in the provided search results. Research in this area for this compound derivatives would involve synthesizing analogues with varied substituents and studying their reaction kinetics and outcomes with target dithiols.

Bio-based "this compound" Derivatives from Sustainable Feedstocks

The development of bio-based chemicals and materials from sustainable feedstocks is a growing area within green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact. actabotanica.orgieabioenergy.comrsc.org Bio-based materials can be derived from various renewable resources such as agricultural crops, forestry products, algae, and waste streams. actabotanica.orgrsc.orgchemwinfo.com These feedstocks can be converted into platform chemicals or intermediates that can then be used to synthesize a wide range of products. ieabioenergy.comrsc.orgsupergen-bioenergy.net

Creating bio-based "this compound" derivatives would involve synthesizing the this compound structure, or parts of it, using precursors derived from biomass instead of petrochemical sources. This could involve utilizing bio-based alcohols, amines, or other building blocks in the synthesis pathway. While the concept of bio-based derivatives is broadly discussed in the context of sustainable chemistry actabotanica.orgieabioenergy.comrsc.org, specific research or examples of synthesizing "this compound" or its derivatives from sustainable feedstocks were not found in the provided search results. The feasibility and methods for creating bio-based this compound derivatives would depend on the specific chemical synthesis route and the availability of suitable bio-based precursors.

Hydrogen Derivatives in Green Circular Economy for "this compound" Related Materials

Green hydrogen, produced from renewable energy sources via electrolysis of water, is gaining prominence as a clean energy carrier and a crucial component in the transition to a circular economy. climatecompatiblegrowth.comaranca.comox.ac.ukunido.orgstateofgreen.com Green hydrogen can be used directly or converted into various derivatives, such as green ammonia, green methanol, and synthetic hydrocarbon fuels (e.g., e-kerosene), through processes that ideally utilize captured carbon dioxide or nitrogen from the atmosphere. climatecompatiblegrowth.comstateofgreen.com These hydrogen derivatives can serve as sustainable fuels or as feedstocks for the chemical industry. climatecompatiblegrowth.comox.ac.ukstateofgreen.com

Academic Applications of Ac Green in Chemical Research

Role of "AC-green" in Advanced Material Science Research

Research in advanced material science encompasses the design, synthesis, and characterization of materials with novel properties. While the provided citations for this section touch upon materials science and related concepts, direct academic research specifically utilizing the chemical compound "this compound (VDP-green)" within advanced material science is not prominently featured in the search results.

Citation invivochem.cn refers to "this compound SLUMP" and "AC- GEL FILL," which are described as concrete additives, with "AC- GREEN SLUMP-GS-02B" being based on a Polycarboxylate ester polymer. These appear to be commercial formulations used in construction materials rather than a specific chemical compound "this compound" being researched for its intrinsic material properties in an academic context. Citation mentions "A.C. Green Polymer Chemistry," which relates to the broader field of green polymer chemistry and sustainable materials, including discussions on plastic waste recycling, but does not identify a specific chemical compound named "this compound" as a key material in this research area. Citation pertains to the research work of an individual named A. C. Green and is not related to a chemical compound.

Based on the available information, the specific chemical compound "this compound (VDP-green)" does not appear to have a significant or documented role in advanced material science research according to the provided search results. Research in this area, as indicated by the citations, focuses on different substances and broader concepts like green polymer chemistry and concrete additives.

"this compound" in Analytical Protocol Development

The chemical compound "this compound," specifically "this compound (VDP-green)," has demonstrated utility in the development of analytical protocols, particularly in biological research. "this compound (VDP-green)" is characterized as a β-allyl carbamate (B1207046) fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) in living systems. Its fluorescent properties, with excitation and emission wavelengths at 400 nm and 475 nm respectively, make it suitable for fluorescence-based analytical techniques.

Research has shown that "this compound" can detect reduced bovine serum albumin (rBSA) with high sensitivity. In aqueous solutions, "this compound (VDP-green)" exhibits a significant increase in emission (more than 60-fold) when it interacts with VDPs, while showing no substantial interference from common biological thiols, amino acids, or inorganic salts. This high sensitivity and specificity are crucial attributes for its application in developing selective analytical methods for detecting VDPs in complex biological matrices.

Studies have utilized "this compound" to image VDPs in living cells, such as HepG2 cells, where bright green fluorescence was observed after incubation with the probe. The fluorescence signal was notably inhibited by pretreatment with phenylarsine (B13959437) oxide (PAO), a known ligand for protein vicinal dithiols, further confirming the probe's specificity for VDPs. "this compound" has also been successfully applied in imaging VDPs in living organisms like zebrafish, where a strong fluorescence signal appeared in the green channel after incubation.

The development of analytical protocols using "this compound (VDP-green)" leverages its ability to selectively bind to and become fluorescent upon interaction with vicinal dithiol groups in proteins. This allows for the development of methods to detect, image, and potentially quantify specific protein populations within biological samples.

Citation refers to "Green Analytical Methodologies" and the analysis of bioactive compounds, with A.C. Duarte listed as an author. While this citation pertains to the broader field of green analytical chemistry, the specific application of "this compound (VDP-green)" as a tool within such methodologies aligns with the development of environmentally conscious and efficient analytical protocols for detecting specific biomolecules.

Research into "this compound" for Specialized Dyes or Stains (e.g., Histological Stains)

Research into "this compound (VDP-green)" indicates its use as a specialized fluorescent probe, which can be considered a type of stain for specific protein structures in biological samples. As detailed in section 7.4, "this compound (VDP-green)" is designed for imaging vicinal dithiol proteins in living systems through fluorescence. Its application in staining living cells and organisms like zebrafish for visualizing VDPs highlights its role as a specialized biological stain.

While traditional histological stains like Hematoxylin and Eosin (H&E) or Masson's trichrome are used for general tissue morphology and collagen visualization, "this compound (VDP-green)" serves a different purpose, targeting specific protein functionalities (vicinal dithiols) with high selectivity. This makes it a specialized stain for investigating the presence and distribution of VDPs in research.

The use of fluorescent probes like "this compound (VDP-green)" in biological imaging allows researchers to study the dynamics and localization of specific molecules in living systems, offering advantages over some traditional staining methods that may require fixed samples.

Citation mentions "AC (green)" in the context of Thermogravimetric analysis of ZnO@AC, where AC refers to activated carbon. This is unrelated to the use of "this compound (VDP-green)" as a dye or stain. Other search results discuss various green dyes and fluorescent stains used in histology and biological imaging, such as Light green SF yellowish, Basic green 4, SYTM Green, and green BODIPY, but these are distinct compounds from "this compound (VDP-green)".

Therefore, research into "this compound (VDP-green)" for specialized dyes or stains is focused on its application as a fluorescent probe for specific protein targets (vicinal dithiols) in living biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.